molecular formula C12H12N4OS B11486039 11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B11486039
M. Wt: 260.32 g/mol
InChI Key: GDGFZOIBFZUROF-UHFFFAOYSA-N
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Description

11-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes benzothiophene, triazole, and pyrimidine moieties, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitrogen atoms in the triazole or pyrimidine rings, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Scientific Research Applications

11-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved can include signal transduction cascades, leading to various biological effects such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.

    Triazolopyrimidine derivatives: Compounds with similar triazole and pyrimidine rings but varying side chains.

Uniqueness: The uniqueness of 11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one lies in its fused ring system, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

15-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

InChI

InChI=1S/C12H12N4OS/c1-6-3-2-4-7-8(6)9-10-13-5-14-16(10)12(17)15-11(9)18-7/h5-6H,2-4H2,1H3,(H,15,17)

InChI Key

GDGFZOIBFZUROF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)NC(=O)N4C3=NC=N4

Origin of Product

United States

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